molecular formula C19H20ClN3O B2520653 (1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1796946-50-3

(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No. B2520653
CAS RN: 1796946-50-3
M. Wt: 341.84
InChI Key: IDWVESZFLODJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality (1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activity

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel compounds related to pyrazole and pyrimidine derivatives, exhibiting significant antimicrobial and anticancer activities. These compounds, including variations with 4-chlorophenyl groups, were evaluated against various bacterial strains and cancer cell lines, showing promising results compared to standard drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Drug Formulation and Bioavailability Enhancement

Burton et al. (2012) investigated the development of a precipitation-resistant solution formulation for a poorly water-soluble compound related to pyridine and pyrimidine structures. This research aimed to enhance the in vivo exposure of such compounds, which is crucial for their efficacy as potential therapeutic agents (Burton et al., 2012).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) conducted a molecular docking study on novel 1,3-oxazole clubbed pyridyl-pyrazoline compounds, showing potent anticancer and antimicrobial properties. These compounds, incorporating 4-chlorophenyl elements, were tested against a panel of cancer cell lines and pathogenic strains, demonstrating their potential as pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).

Neurological Disease Research

Wang, Gao, Xu, and Zheng (2017) synthesized a PET agent for imaging LRRK2 enzyme activity in Parkinson's disease, using a compound structurally related to the one . This research contributes to understanding and diagnosing neurological disorders, showcasing the versatility of such chemical structures in biomedical applications (Wang, Gao, Xu, & Zheng, 2017).

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-5-3-15(4-6-16)19(8-1-2-9-19)18(24)23-10-7-17-14(12-23)11-21-13-22-17/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWVESZFLODJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.